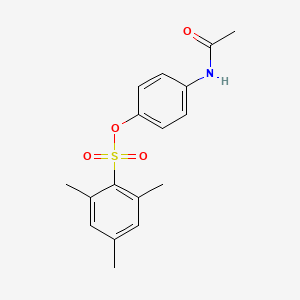

![molecular formula C14H10ClFN2O B5090317 5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)

5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of fields. In

Applications De Recherche Scientifique

Fluorescent Probes and Imaging Agents

Fluorescent probes are powerful tools in chemical biology. The specific characteristics of fluorophores, including their emission properties and photostability, make them valuable for various research areas. Researchers have explored the use of benzimidazole derivatives as fluorescent probes for cellular imaging, drug delivery, and monitoring biological processes .

Antifungal Activity

Benzimidazole derivatives exhibit antifungal properties. For instance, some phenoxy methyl derivatives of 5-chloro-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole have demonstrated significant activity against Candida species. These compounds could serve as potential antifungal agents in clinical applications .

Benzylic Position Reactions

The benzylic position in benzimidazole compounds is chemically reactive. Reactions at this position include free radical bromination, nucleophilic substitution, and oxidation. The benzylic hydrogen can be resonance-stabilized, allowing for various synthetic transformations .

Molecular Docking Studies

Computational studies involving molecular docking can identify potential targets for benzimidazole derivatives. By analyzing interactions between the compound and specific proteins, researchers gain insights into their binding affinities and potential therapeutic applications .

Biochemical Assays

Researchers have employed benzimidazole derivatives in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular processes. These compounds can serve as valuable tools for understanding biological pathways and drug discovery .

Metal Chelation and Coordination Chemistry

Benzimidazole derivatives can act as ligands in coordination chemistry. Their nitrogen atoms can coordinate with metal ions, forming stable complexes. These complexes find applications in catalysis, material science, and bioinorganic chemistry .

Photophysical Properties

Exploring the photophysical properties of benzimidazole derivatives, such as their absorption and emission spectra, fluorescence lifetimes, and quantum yields, contributes to their applications in optoelectronics, sensors, and light-emitting devices .

Drug Design and Optimization

By modifying the benzimidazole scaffold, researchers can design and optimize novel drug candidates. Structure-activity relationship studies guide the development of compounds with improved pharmacological profiles, targeting specific diseases .

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like protoporphyrinogen oxidase (protox) .

Mode of Action

Related compounds, such as pyraflufen-ethyl, inhibit the enzyme activity of protox . This inhibition disrupts the heme biosynthesis pathway, leading to the accumulation of photodynamic porphyrin precursors that cause cell death upon exposure to light .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the heme biosynthesis pathway might be affected .

Result of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines .

Propriétés

IUPAC Name |

6-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O/c15-9-1-6-12-13(7-9)18-14(17-12)8-19-11-4-2-10(16)3-5-11/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDFSXZNJVAPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC3=C(N2)C=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)

![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)

![[1-(2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5090253.png)

![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)

![1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5090258.png)

![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)

![cyclohexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5090301.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)

![N-(3-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5090323.png)

![10-acetyl-3-(2-furyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090328.png)